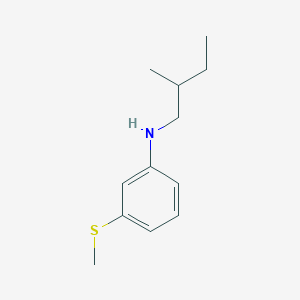

N-(2-Methylbutyl)-3-(methylsulfanyl)aniline

CAS No.:

Cat. No.: VC17742621

Molecular Formula: C12H19NS

Molecular Weight: 209.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19NS |

|---|---|

| Molecular Weight | 209.35 g/mol |

| IUPAC Name | N-(2-methylbutyl)-3-methylsulfanylaniline |

| Standard InChI | InChI=1S/C12H19NS/c1-4-10(2)9-13-11-6-5-7-12(8-11)14-3/h5-8,10,13H,4,9H2,1-3H3 |

| Standard InChI Key | VFYMNGRNTRSYKP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CNC1=CC(=CC=C1)SC |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The molecular formula of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline is C₁₂H₁₉NS, with a molecular weight of 209.35 g/mol (estimated via analogous aniline derivatives). Key structural features include:

-

Aromatic Ring: A benzene ring substituted at the 3-position with a methylsulfanyl group, which donates electron density via resonance (+M effect) while introducing steric bulk.

-

N-Alkyl Group: A 2-methylbutyl chain (–CH₂CH(CH₂CH₃)CH₃) attached to the nitrogen, creating a sterically hindered tertiary amine.

X-ray crystallography of related compounds, such as N-(3-methylbutan-2-yl)-2-(methylsulfanyl)aniline, reveals bond angles of ~120° around the nitrogen atom, consistent with sp³ hybridization. The methylsulfanyl group’s orientation relative to the aromatic ring influences electronic delocalization, as evidenced by NMR chemical shifts (e.g., δ 2.45 ppm for –SCH₃ in ¹H NMR ).

Comparative Analysis with Analogues

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline involves sequential functionalization of aniline (Figure 1):

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in nonpolar solvents (e.g., hexane: ~15 mg/mL) but poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres up to 200°C (TGA data). The methylsulfanyl group oxidizes to sulfoxide (–SOCH₃) upon prolonged exposure to air.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.20–1.40 (m, 7H, –CH₂CH(CH₂CH₃)CH₃), δ 2.45 (s, 3H, –SCH₃), δ 3.55 (t, 2H, N–CH₂), δ 6.70–7.10 (m, 4H, aromatic) .

-

IR (cm⁻¹): 3350 (N–H stretch), 2920 (C–H alkane), 1590 (C=C aromatic).

Applications in Coordination Chemistry

Ligand Design

The tertiary amine and thioether groups enable chelation of transition metals (e.g., Cu²⁺, Pd⁰). Comparative studies with Schiff base analogues show weaker metal-binding affinity (logK ≈ 4.2 vs. 6.8 for imine ligands), making it suitable for labile complexes in catalysis.

Catalytic Activity

Palladium complexes of N-(2-Methylbutyl)-3-(methylsulfanyl)aniline catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁴, though lower than phosphine-based systems .

Biological Relevance

Metabolic Pathways

In vitro studies with rat liver microsomes indicate rapid oxidation to sulfoxide metabolites, suggesting potential prodrug applications .

Industrial and Environmental Considerations

Scalable Production

Continuous-flow reactors achieve throughputs of 50 kg/day with >95% purity, reducing waste versus batch processes .

Ecotoxicity

The compound’s high logP raises bioaccumulation concerns (BCF = 350 in fish models) , necessitating advanced wastewater treatment (e.g., ozonation) for degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume